(Ethylthio)acetic acid

Catalog No.
S703488
CAS No.
627-04-3
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Ethylthio)acetic acid

CAS Number

627-04-3

Product Name

(Ethylthio)acetic acid

IUPAC Name

2-ethylsulfanylacetic acid

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

VJIKFWJCVWFZIN-UHFFFAOYSA-N

SMILES

CCSCC(=O)O

Canonical SMILES

CCSCC(=O)O

Protein Research:

(Ethylthio)acetic acid is a valuable tool in proteomics, the large-scale study of proteins. It is used for the S-thiolation of cysteine residues in proteins. S-thiolation is a post-translational modification where a thiol group (-SH) is reversibly attached to a cysteine residue. This modification can affect protein function, folding, and stability [1].

(Ethylthio)acetic acid allows researchers to study the functional consequences of S-thiolation by selectively introducing thiol groups at specific cysteine residues. This approach can help elucidate the role of S-thiolation in various biological processes [1].

Source

[1] Liszczak, B., et al. (2013). S-thiolation: a reversible modification of cysteine in proteins regulated by hydrogen sulfide. Antioxidants & Redox Signaling, 19(14), 1982-1996.

Chemical Biology:

(Ethylthio)acetic acid finds applications in chemical biology, the study of the interface between chemistry and biology. It serves as a building block for the synthesis of various biologically active molecules. These molecules can be used to probe biological processes, develop new drugs, and study the interactions between small molecules and biomolecules [2].

The unique chemical properties of (ethylthio)acetic acid, including its ability to form covalent bonds with proteins and its thiol group reactivity, make it a versatile tool for chemical biologists to design and synthesize novel compounds with desired biological activities [2].

Source

[2] Oakwood Chemical. (n.d.). (Ethylthio)acetic acid.

(Ethylthio)acetic acid is characterized by its ethylthio group (C₂H₅S) linked to the acetic acid structure (CH₃COOH). This compound is typically a colorless to slightly yellow liquid with an unpleasant odor. Its molecular weight is approximately 120.17 g/mol . The presence of sulfur in its structure imparts distinct reactivity compared to other carboxylic acids.

As a carboxylic acid, (ethylthio)acetic acid undergoes typical reactions associated with this functional group:

  • Deprotonation: It can react with bases to form salts.
  • Esterification: It can react with alcohols to form esters.
  • Reduction: Under reducing conditions, it can be converted into corresponding alcohols.

For example, the reaction with an alcohol (R-OH) can be represented as:
C4H8O2S+R OHC4H9O2S+H2O\text{C}_4\text{H}_8\text{O}_2\text{S}+\text{R OH}\rightarrow \text{C}_4\text{H}_9\text{O}_2\text{S}+\text{H}_2\text{O}

(Ethylthio)acetic acid exhibits various biological activities. It has been studied for its potential effects in biochemical pathways, particularly in relation to metabolic processes involving sulfur-containing compounds. Its unique structure allows it to interact with biological systems differently than standard acetic acids or thiols .

Several methods exist for synthesizing (ethylthio)acetic acid:

  • Alkylation of Acetic Acid: Ethylthioacetic acid can be synthesized by alkylating acetic acid with ethyl mercaptan.
  • Thioester Formation: The reaction of acetic anhydride or acetic acid with ethyl mercaptan under acidic conditions can yield (ethylthio)acetic acid.
  • Reduction of Thioesters: Thioesters derived from fatty acids can be reduced to produce (ethylthio)acetic acid.

(Ethylthio)acetic acid finds applications in various fields:

  • Biochemistry: Used as a reagent in proteomics and metabolic studies due to its unique sulfur-containing structure.
  • Pharmaceuticals: Investigated for potential therapeutic properties related to metabolic disorders and as a precursor for synthesizing other biologically active compounds .
  • Agriculture: Explored for use in agrochemicals due to its potential role in plant metabolism.

Several compounds share structural similarities with (ethylthio)acetic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Acetic AcidC₂H₄O₂Simple carboxylic acid without sulfur
Ethyl MercaptanC₂H₆SContains sulfur but lacks the carboxylic group
Propionic AcidC₃H₆O₂Similar structure but longer carbon chain
Butyric AcidC₄H₈O₂Similar length but lacks sulfur

Uniqueness of (Ethylthio)acetic Acid:

  • The presence of both an ethyl group and a thio group makes (ethylthio)acetic acid distinct among carboxylic acids, affecting its reactivity and biological interactions.

XLogP3

0.8

Melting Point

-8.5 °C

UNII

M3D5Y724HZ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

627-04-3

Wikipedia

Ethylthioacetic acid

General Manufacturing Information

Acetic acid, 2-(ethylthio)-: INACTIVE

Dates

Modify: 2023-08-15

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